REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1[O:10][C:11]([CH3:14])=[CH:12][CH:13]=1>C(OCC)C>[CH3:8][C:9]12[O:10][C:11]([CH3:14])([CH:12]=[CH:13]1)[CH:3]1[CH:2]2[C:1](=[O:7])[O:6][C:4]1=[O:5]
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Name
|
|
Quantity
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25.5 g
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Type
|
reactant
|
Smiles
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C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
27.7 mL
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1)C
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL 3-necked RBF is fitted with a mechanical stirrer, a condenser
|
Type
|
FILTRATION
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Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with cold diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC12C3C(OC(C3C(C=C1)(O2)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.32 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |